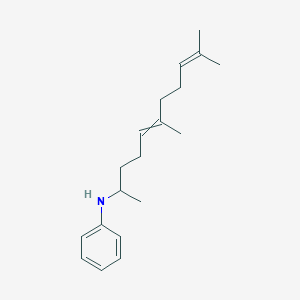
N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline: is an organic compound characterized by its unique structure, which includes a dimethylundeca-dienyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline typically involves the reaction of aniline with 6,10-dimethylundeca-5,9-dien-2-one. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The aniline moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is often used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its application. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
6,10-Dimethylundeca-5,9-dien-2-one: A precursor in the synthesis of N-(6,10-Dimethylundeca-5,9-dien-2-YL)aniline.
Geranylacetone: Another compound with a similar structure but different functional groups.
Uniqueness: this compound is unique due to the presence of both the dimethylundeca-dienyl group and the aniline moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
65559-76-4 |
|---|---|
Molekularformel |
C19H29N |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
N-(6,10-dimethylundeca-5,9-dien-2-yl)aniline |
InChI |
InChI=1S/C19H29N/c1-16(2)10-8-11-17(3)12-9-13-18(4)20-19-14-6-5-7-15-19/h5-7,10,12,14-15,18,20H,8-9,11,13H2,1-4H3 |
InChI-Schlüssel |
YRVKFRONSRFKST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)CCC=C(C)C)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


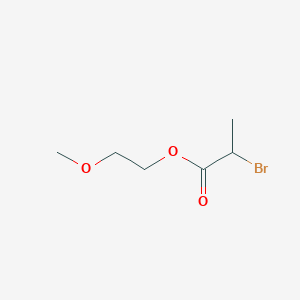
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
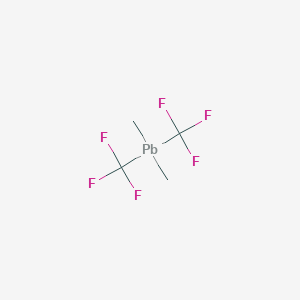

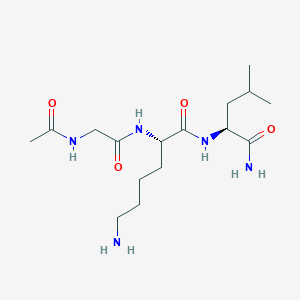
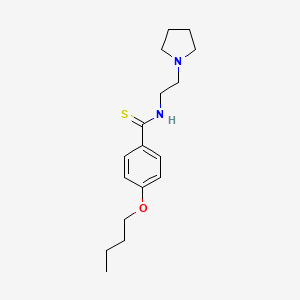
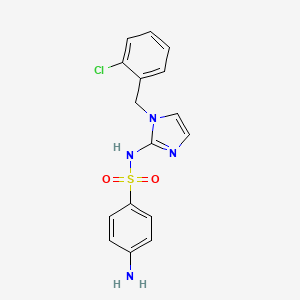
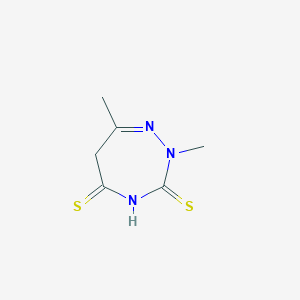

![[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B14479849.png)
![1,4-Dioxaspiro[4.5]dec-6-ene, 6-bromo-](/img/structure/B14479853.png)

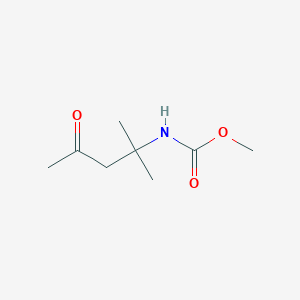
![4-Bromo-2,2-dimethyl-3,4-dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14479869.png)
